6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure with a bromine atom at the 6th position and a methyl group at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 5-methyl-1H-pyrrolo[3,2-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It serves as a starting material for the synthesis of various biologically active compounds, including:
Antibiotics: It has been used in the development of new antibiotic agents.
Antifungal Agents: Researchers have explored its potential in creating antifungal compounds.
Anti-cancer Agents: The compound has shown promise in the synthesis of anti-cancer drugs.
Mechanism of Action
The exact mechanism of action of 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine is not fully understood. it is believed to interact with specific enzymes and proteins in the body, potentially inhibiting their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and compounds.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the bromine atom.
2-Bromo-6-methylpyridine: Another related compound with a bromine atom and a methyl group, but with a different core structure.
Uniqueness
6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable scaffold in drug discovery and development.
Properties
CAS No. |
2243222-49-1 |
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Molecular Formula |
C8H7BrN2 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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